molecular formula C10H18O2 B100387 Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone CAS No. 18063-89-3

Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone

Cat. No. B100387
CAS RN: 18063-89-3
M. Wt: 170.25 g/mol
InChI Key: ZRKCXPIUZAYNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone (DDMF) is a volatile organic compound that is commonly found in various fruits, such as strawberries, raspberries, and blackberries. It is known for its sweet, caramel-like aroma and is used as a flavoring agent in the food industry. However, DDMF has also been the subject of scientific research due to its potential health benefits and physiological effects.

Mechanism Of Action

Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been shown to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.

Biochemical And Physiological Effects

Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver and brain. Additionally, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.

Advantages And Limitations For Lab Experiments

Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized structure, making it easy to study its effects. However, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone is volatile and can be difficult to handle, and its effects can be influenced by factors such as temperature and pH.

Future Directions

There are a number of future directions for research on Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone. One area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer and antioxidant effects. Finally, more studies are needed to determine the safety and efficacy of Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone in humans.

Scientific Research Applications

Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to possess antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Additionally, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been found to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.

properties

CAS RN

18063-89-3

Product Name

Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,5-diethyl-2,5-dimethyloxolan-3-one

InChI

InChI=1S/C10H18O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h5-7H2,1-4H3

InChI Key

ZRKCXPIUZAYNFE-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)C(O1)(C)CC)C

Canonical SMILES

CCC1(CC(=O)C(O1)(C)CC)C

Other CAS RN

18063-89-3

synonyms

2,5-Diethyl-4,5-dihydro-2,5-dimethyl-3(2H)-furanone

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of mercury (II) acetate (2.7 g, 0.0084 mol), sulfuric acid (2.7 ml, 0.027 mol), water (270 ml) and 3,6-dimethyl-oct-4-yne-3,6-diol (27.0 g, 0.159 mol) is heated at 80° C. The reaction mixture is maintained at 80° C. for 4 hours and allowed to cool to ambient temperature. The mixture is extracted with diethyl ether (3×150 ml), the organic phases are combined, washed with water, and dried over anhydrous sodium sulfate. The mixture is filtered and the filtrate is evaporated under reduced pressure to give 2,5-diethyl-2,5-di-methyldihydrofuran-3-one (20 g) as a colourless oil.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One

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